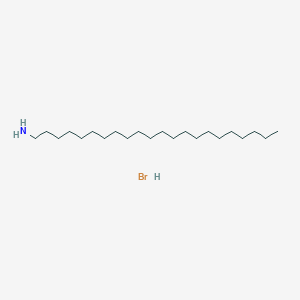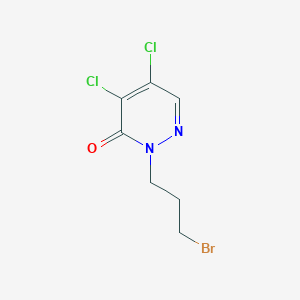
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a 3-bromopropyl group and two chlorine atoms at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the 3-Bromopropyl Group: The 3-bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles.
Electrophilic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, particularly at positions that are not sterically hindered.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
科学的研究の応用
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The chlorinated pyridazinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
類似化合物との比較
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Used in organic synthesis studies.
3-Bromo-1-propanol: Utilized in the synthesis of various organic compounds.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
188885-55-4 |
|---|---|
分子式 |
C7H7BrCl2N2O |
分子量 |
285.95 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C7H7BrCl2N2O/c8-2-1-3-12-7(13)6(10)5(9)4-11-12/h4H,1-3H2 |
InChIキー |
LZFLPNHPPDXOFL-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


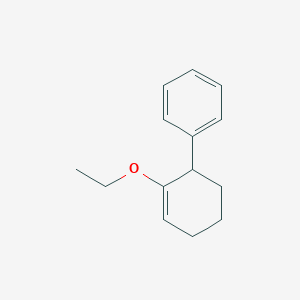
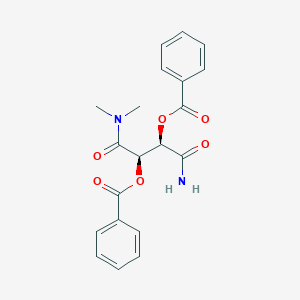
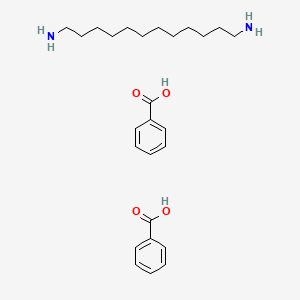
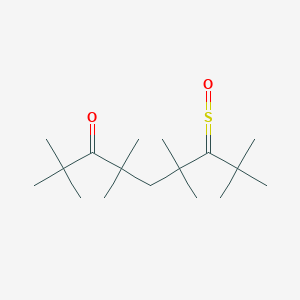
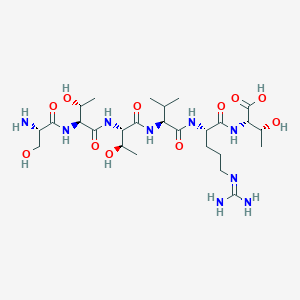
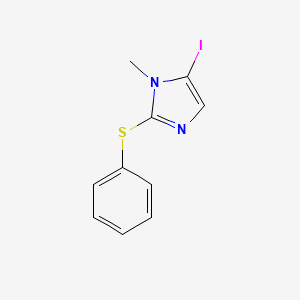
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)

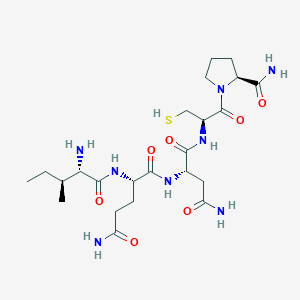
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
